2,6-dimethoxy-1,4-benzoquinone natural occurrence
2,6-dimethoxy-1,4-benzoquinone natural occurrence
An In-depth Technical Guide on the Natural Occurrence of 2,6-dimethoxy-1,4-benzoquinone
Introduction
2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring phytochemical belonging to the benzoquinone class of organic compounds.[1] It is recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antimalarial effects.[2][3] Found in various plants, woods, and fermented products, DMBQ is a subject of increasing interest in pharmacology and drug development.[4][5] This molecule has been identified as a haustorial inducing factor, a substance that triggers the development of parasitic feeding structures in some plants.[2][3] This guide provides a comprehensive overview of the natural sources of DMBQ, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and its role in biological signaling pathways.
Natural Occurrence of DMBQ
DMBQ has been isolated from a diverse array of natural sources, spanning higher plants, woods, and fermented substrates. It is a known allergen in over 50 different types of plants and wood species, where exposure to wood dust can cause skin and mucosal irritation in woodworkers.[5] Its presence is widespread, from the leaves and roots of medicinal plants to fermented food products like wheat germ.[4][6][7]
Table 1: Natural Sources of 2,6-dimethoxy-1,4-benzoquinone
| Kingdom | Family | Species | Common Name | Part of Organism | Reference(s) |
|---|---|---|---|---|---|
| Plantae | Apocynaceae | Rauvolfia vomitoria | African Serpentwood | Root, Bark | [6][7][8] |
| Plantae | Salicaceae | Flacourtia jangomas | Indian Plum | Leaves | [9][10] |
| Plantae | Moraceae | Ficus foveolata | N/A | Stems | [11][12] |
| Plantae | Melastomataceae | Tibouchina pulchra | N/A | N/A | [7][8] |
| Plantae | Iridaceae | Iris milesii | N/A | N/A | [4] |
| Plantae | Ebenaceae | Diospyros eriantha | N/A | N/A | [4] |
| Plantae | Fabaceae | Caesalpinia sappan | Sappanwood | Heartwood | [13][14][15][16] |
| Plantae | Vitaceae | Vitis coignetiae | Crimson Glory Vine | Juice | [2][3] |
| Plantae | Fabaceae | Acacia melanoxylon | Australian Blackwood | N/A | [5] |
| Plantae | Fagaceae | Fagus spp. | Beech | Wood | [5] |
| Plantae | Ulmaceae | Ulmus spp. | Elm | Wood | [5] |
| Plantae | Oleaceae | Populus spp. | Poplar | Wood | [5] |
| Plantae | Ranunculaceae | Adonis amurensis | Amur Adonis | N/A | [17] |
| Plantae | Poaceae | Triticum aestivum | Common Wheat | Germ, Fermented Germ |[1][4][7][12] |
Quantitative Analysis
The concentration of DMBQ varies significantly depending on the source and the extraction method employed. Chloroform has been identified as a highly suitable solvent for extracting DMBQ.[11][12] Fermentation of substrates like wheat germ can substantially increase the yield of the active, unglycosylated form of DMBQ.[6][18]
Table 2: Quantitative Yield of DMBQ from Natural Sources
| Source | Part | Extraction/Process | Yield | Reference(s) |
|---|---|---|---|---|
| Ficus foveolata | Stems | Chloroform Extraction | Up to 1.97% w/w (of dried extract) | [11] |
| Fermented Wheat Germ | Germ | Yeast Fermentation | 2.58 mg/g (of dry material) |[18] |
Experimental Protocols
The isolation and quantification of DMBQ from natural sources involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are synthesized from methodologies reported in the literature for Flacourtia jangomas and Ficus foveolata.[9][10][11]
General Isolation and Purification Protocol
This protocol describes a general workflow for isolating DMBQ from plant material.
-
Sample Preparation : The plant material (e.g., leaves, stems) is air-dried in the shade and then pulverized into a coarse powder.
-
Extraction : The powdered material is subjected to cold maceration using a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).[9][19] The process is repeated multiple times (e.g., three cycles) to ensure exhaustive extraction. The resulting extracts are pooled and filtered.
-
Concentration : The solvent is removed from the pooled filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[19]
-
Fractionation : The crude extract is fractionated using column chromatography with silica gel (60–120 mesh). Elution is performed with a gradient of solvents, typically starting with nonpolar solvents like petroleum ether and gradually increasing polarity with ethyl acetate.[9]
-
Purification : Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are combined. The compound is further purified by recrystallization to obtain a pure crystalline solid.[9]
-
Structural Elucidation : The structure of the isolated compound is confirmed using extensive spectral analysis, including:
Quantitative HPLC Analysis Protocol
This protocol is optimized for the quantification of DMBQ in plant extracts.[11][12]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm).[11][12]
-
Mobile Phase : A mixture of methanol and 5% acetic acid in water (24:76, v/v).[11][12]
-
Method Validation : The method should be validated for linearity, precision (intraday and interday), accuracy, specificity, and sensitivity. Recoveries for DMBQ have been reported in the range of 99.5 - 103.6%.[11][12]
Figure 1: General workflow for the isolation and identification of 2,6-DMBQ.
Signaling Pathways and Biological Activity
DMBQ is not merely present in these natural sources; it actively participates in and modulates key biological pathways. Its activities range from inducing defensive mechanisms in plants to influencing metabolic and growth pathways in animals.
Role in Plant Biology
In Arabidopsis, DMBQ is involved in a redox signaling pathway mediated by the protein CONSTITUTIVE ABNORMAL STRESS AND GROWTH 1 (CARD1). It induces the oxidation of GLUTAREDOXIN C1 (GRXC1), a substrate protein of CARD1, which in turn mediates primary root growth.[6]
Effects on Skeletal Muscle Growth
In animal models, DMBQ has been shown to increase skeletal muscle mass and performance.[20] It stimulates the AKT/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. DMBQ enhances the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR).[20] This activation leads to the downstream phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and muscle hypertrophy.[20] Concurrently, DMBQ enhances mitochondrial function by increasing the expression of PGC1α, mitochondrial DNA content, and oxidative phosphorylation (OXPHOS) proteins.[20]
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,6-Dimethoxy-1,4-benzoquinone | CAS#:530-55-2 | Chemsrc [chemsrc.com]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-DIMETHOXY-1,4-BENZOQUINONE | 530-55-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dimethoxyquinone | CymitQuimica [cymitquimica.com]
- 8. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]
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- 10. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative HPLC Analysis and Extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
- 12. researchgate.net [researchgate.net]
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- 14. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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- 20. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
